Balanced 5-HT2A/2B/2C Affinity Profile Versus Selectivity-Skewed 5-HT2 Antagonists
Amesergide exhibits a relatively balanced high-affinity blockade across all three 5-HT2 receptor subtypes in human cloned receptor assays, whereas the widely used comparator compounds ketanserin, MDL 100907 (volinanserin), and pimavanserin each display marked selectivity skew. Specifically, amesergide binds human 5-HT2A (Ki = 15.1 nM), 5-HT2B (Ki = 1.96 nM), and 5-HT2C (Ki = 6.27 nM) with an affinity range spanning only ~8-fold [1]. In contrast, ketanserin shows >40-fold selectivity for 5-HT2A (Ki = 2.5 nM) over 5-HT2C (Ki = 100 nM); MDL 100907 is >200-fold selective for 5-HT2A (Ki = 0.36 nM) over 5-HT2C (Ki = 88 nM); and pimavanserin, while numerically balanced at the binding level (5-HT2A Ki = 0.087 nM; 5-HT2C Ki = 0.44 nM), acts as a functional inverse agonist rather than a neutral antagonist at 5-HT2A [2]. This balanced antagonist profile is pharmacologically unique among ergoline-derived 5-HT2 ligands and may be required for experimental paradigms where simultaneous, equipotent blockade of 5-HT2A, 5-HT2B, and 5-HT2C is the intended independent variable.
| Evidence Dimension | Binding affinity (Ki) at human cloned 5-HT2A, 5-HT2B, and 5-HT2C receptors |
|---|---|
| Target Compound Data | 5-HT2A Ki = 15.1 nM; 5-HT2B Ki = 1.96 nM; 5-HT2C Ki = 6.27 nM (max selectivity ratio ~7.7-fold) |
| Comparator Or Baseline | Ketanserin: 5-HT2A Ki = 2.5 nM, 5-HT2C Ki ≈ 100 nM (~40-fold selective); MDL 100907: 5-HT2A Ki = 0.36 nM, 5-HT2C Ki ≈ 88 nM (>200-fold selective); Pimavanserin: 5-HT2A Ki = 0.087 nM, 5-HT2C Ki = 0.44 nM (inverse agonist at 5-HT2A) |
| Quantified Difference | Amesergide affinity spread across subtypes: ~8-fold; comparator spreads: 40-fold to >200-fold |
| Conditions | Radioligand displacement binding assays using cloned human 5-HT2A, 5-HT2B, 5-HT2C receptors expressed in heterologous cell systems |
Why This Matters
Researchers requiring concomitant blockade of all three 5-HT2 subtypes at near-equipotent concentrations cannot achieve this experimental condition with ketanserin, MDL 100907, or pimavanserin, making amesergide the only well-characterized ergoline tool with a quantitatively balanced 5-HT2A/2B/2C antagonist profile.
- [1] Wainscott DB, Lucaites VL, Kursar JD, Baez M, Nelson DL. Pharmacologic characterization of the human 5-hydroxytryptamine2B receptor: evidence for species differences. J Pharmacol Exp Ther. 1996;276(2):720–727. PMID: 8632342. View Source
- [2] Vanover KE, Weiner DM, Makhay M, Veinbergs I, Gardell LR, Lameh J, et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine2A receptor inverse agonist. J Pharmacol Exp Ther. 2006;317(2):910–918. PMID: 16469866. View Source
